tetraamminegold(III)
Description
Properties
Molecular Formula |
AuH12N4+3 |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
azane;gold(3+) |
InChI |
InChI=1S/Au.4H3N/h;4*1H3/q+3;;;; |
InChI Key |
UKGCBKAJSJSHOL-UHFFFAOYSA-N |
Canonical SMILES |
N.N.N.N.[Au+3] |
Origin of Product |
United States |
Significance of Gold Iii Ammine Complexes in Coordination Chemistry
The study of metal ammine complexes has been foundational to the development of coordination chemistry, providing key insights into structure and stereochemistry. wikipedia.org Gold(III) ammine complexes, including tetraamminegold(III), are particularly noteworthy. They are part of a class of compounds that have helped elucidate the nature of the metal-ligand bond and the kinetics of ligand substitution reactions. wikipedia.orgresearchgate.net The square-planar geometry of the tetraamminegold(III) cation is a classic example used in teaching and research to illustrate the electronic structures of d⁸ metal complexes. researchgate.netacs.org
The robustness and stability of the tetraamminegold(III) ion have been a central theme in its study. wikipedia.org Research has demonstrated that the coordination of ammine ligands to a gold(III) center results in complexes that are stabilized relative to their corresponding aquo complexes. wikipedia.org This stability is crucial for investigating the stepwise substitution of ligands, providing a model system for understanding reaction mechanisms in square-planar complexes. cambridge.org Furthermore, the high redox potential of gold(III) is tempered by coordination with ligands like ammonia (B1221849), allowing for the study of its chemistry under less aggressive conditions. researchgate.net The amine-amide equilibrium in gold(III) complexes has also been an area of interest, with studies exploring the effects of deprotonation on the spectroscopic and reactive properties of these compounds. acs.org
Overview of Research Trajectories for Tetraamminegold Iii
Direct Synthesis Routes for Tetraamminegold(III) Salts
The tetraamminegold(III) ion, [Au(NH₃)₄]³⁺, is a well-studied example of a gold(III) complex, characterized by a square-planar geometry. researchgate.net Its synthesis requires careful control over reaction conditions to achieve the desired product and avoid hazardous byproducts.
The primary route for synthesizing tetraamminegold(III) salts involves the reaction of chloroauric acid (HAuCl₄) with an ammonia (B1221849) source. The reaction of gold dissolved in aqua regia, which produces chloroauric acid, followed by precipitation with ammonia, can yield a material composed of tetraamminegold(III) chloride. researchgate.net
A common laboratory-scale synthesis involves the slow addition of concentrated ammonia to a solution of chloroauric acid. researchgate.net An alternative method involves the addition of ammonium nitrate to a solution of chloroauric acid to produce tetraamminegold(III) nitrate, Au(NH₃)₄(NO₃)₃. wikipedia.org
The synthesis of the tetraamminegold(III) ion is notably challenging. researchgate.net The reaction is highly sensitive to the stoichiometry and reaction conditions. Key considerations include:
Rate of Addition : A very slow addition of concentrated ammonia to the chloroauric acid solution is required. researchgate.net
pH Control : The pH of the reaction mixture must be maintained below 5. researchgate.net
Byproduct Formation : If the ammonia solution is added too quickly or in excess, it can lead to the formation of an explosive compound known as fulminating gold. researchgate.net Fulminating gold is a heterogeneous, polymeric material and its formation represents a significant hazard in the synthesis of gold-ammonia compounds. researchgate.netresearchgate.net
The tetraamminegold(III) ion has been successfully isolated in the solid state as nitrate, phosphate (B84403), or perchlorate (B79767) salts. researchgate.net
Synthesis from Chloroauric Acid and Ammonia/Ammonium Salts
Synthesis of Related Gold(III) Amine and Amido Complexes
Beyond the simple tetraammine complex, a variety of other gold(III) amine and amido complexes have been synthesized. These syntheses often start from different gold(III) precursors and utilize various amine or amide ligands. For instance, neutral C,N,N Au(III) complexes have been prepared through the reaction of sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) with N-(8-quinolinyl)benzamide derivatives. thieme-connect.com In another approach, gold(III) complexes with terminal amido ligands were synthesized by reacting AuIII(trpy)(OH)₂ (where trpy is 2,2′:6′,2′′-terpyridine) with primary amines that contain electron-withdrawing groups. rsc.orgrsc.org
The following table summarizes selected synthetic routes for related gold(III) amine and amido complexes.
| Precursor | Ligand(s) | Product | Reference |
| AuIII(trpy)(OH)₂ | 2-amino-5-chloropyridine | Au(trpy)(NHpyCl)₂·H₂O | rsc.orgrsc.org |
| NaAuCl₄·2H₂O | N-(8-quinolinyl)benzamide derivatives | Neutral C,N,N Au(III) complexes | thieme-connect.com |
| [Au(bpy)Cl₂][PF₆] | Hydroxide (B78521) (from water) | [Au(bpy)(OH)Cl][PF₆] | researchgate.net |
Precursor Role in Advanced Material Synthesis
Tetraamminegold(III) and its derivatives are valuable precursors for creating sophisticated gold-based materials, including nanoparticles and thin films, which have applications in catalysis and microelectronics.
The tetraamminegold(III) complex serves as a precursor in the synthesis of gold nanoparticles. The process of forming [Au(NH₃)₄]³⁺ is chemically similar to what occurs during the deposition-precipitation of gold onto supports like titania using urea (B33335) hydrolysis, which involves the gradual release of ammonium ions. researchgate.net While tetrachloroauric acid is a more commonly cited precursor for gold nanoparticle synthesis due to its high solubility, it can lead to polydispersity and surface poisoning. d-nb.infomdpi.com The use of alternative precursors like gold(III) nitrate, which is related to the nitrate salt of tetraamminegold(III), has been explored to create monodispersed colloidal gold nanoparticles via methods such as ultrasonic spray pyrolysis. wikipedia.orgd-nb.info The choice of precursor is critical, as it can influence the size and density of the resulting nanoparticles. nih.gov
Metal-Organic Chemical Vapour Deposition (MOCVD) is a versatile technique for producing high-quality thin films. wikipedia.org While tetraamminegold(III) itself is not typically used directly due to volatility issues, related volatile organometallic gold(III) complexes are employed as precursors. Research has demonstrated the deposition of gold films and nanoparticle arrays using various dimethylgold(III) complexes with O, N, and S donor ligands. researchgate.net These precursors, such as dimethylgold(III) β-diketonates, are used in low-pressure CVD reactors, sometimes with additional vacuum ultraviolet (VUV) stimulation, to produce gold films. researchgate.net The structure of the precursor influences the morphology of the deposited layers, and the use of a hydrogen reactant gas can reduce the level of impurities in the final film. researchgate.net
Formation of Supported Catalysts
The use of tetraamminegold(III) complexes as precursors is a significant method for preparing highly dispersed gold catalysts on various support materials. This approach is particularly valuable for achieving small, uniform gold nanoparticles, which are often crucial for high catalytic activity. The methodologies employed include impregnation, ion exchange, and deposition-precipitation, each influencing the final properties of the catalyst.
One of the common techniques is incipient wetness impregnation . In this method, a support material is impregnated with a solution containing the tetraamminegold(III) precursor. For instance, a catalyst consisting of 0.3 wt% gold on a spinel (MgAl₂O₄) support was prepared using tetraamminegold(III) nitrate, followed by drying and calcination. google.com This method is straightforward but may sometimes lead to less uniform particle sizes compared to other techniques. researchgate.net A modified impregnation method involves washing the support with ammonia after impregnation with a gold precursor like chloroauric acid. This post-treatment helps in removing chloride ligands and replacing them with ammine ligands, which can lead to the formation of smaller gold particles (3-4 nm) after calcination. researchgate.net
Ion exchange is another effective method, particularly for supports with ion-exchange capabilities. uct.ac.za In this process, the support is suspended in a solution containing the tetraamminegold(III) cation, [Au(NH₃)₄]³⁺, which then exchanges with cations on the support surface. researchgate.netuct.ac.za This technique can lead to a high dispersion of gold. For example, the use of tetraamminegold(III) nitrate for hydrothermal ion-exchange with zeolite supports like SAPO-34 has been explored. ntnu.no
Deposition-precipitation is a widely used method that allows for the formation of small, well-dispersed gold nanoparticles. uc.edufrontiersin.org While often employed with precursors like chloroauric acid (HAuCl₄), the principles can be adapted for ammine complexes. google.comuc.edufrontiersin.org In a typical deposition-precipitation process using urea, the slow decomposition of urea to ammonia raises the pH of the solution, causing the precipitation of a gold precursor, such as Au(OH)₃, onto the support. google.comresearchgate.net This slow precipitation promotes the formation of small nanoparticles. google.com
The choice of support material is critical and includes various metal oxides and carbon. Supports like titania (TiO₂), alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), iron(III) oxide (Fe₂O₃), and activated carbon have been successfully used. researchgate.netntnu.nofrontiersin.orgmdpi.com The interaction between the gold precursor and the support influences the final particle size and stability of the catalyst. For example, N-doped carbon supports have been shown to improve the dispersion of gold nanoparticles compared to N-free carbon. mdpi.com
The preparation of a nanosized Au/C catalyst from a tetraamminegold(III) precursor has been shown to yield size-uniform gold metal particles with a dominant diameter after hydrogen treatment. researchgate.net Cationic adsorption, a method related to ion exchange, has also been utilized, where the [Au(en)₂]³⁺ complex is adsorbed onto a support like TiO₂. researchgate.net To avoid decomposition of the complex and reduction of gold, this process is best performed at room temperature, resulting in small gold particles after calcination, albeit with a potentially low gold loading. researchgate.net
The following tables summarize research findings on the formation of supported catalysts using gold ammine complexes or related methods.
Table 1: Supported Gold Catalyst Preparation Details
| Gold Precursor | Support Material | Preparation Method | Resulting Gold Particle Size | Reference |
|---|---|---|---|---|
| Tetraamminegold(III) nitrate | Spinel (MgAl₂O₄) | Incipient Wetness Impregnation | Not specified | google.com |
| Tetraamminegold(III) complex | Carbon | Cationic Adsorption | Uniform, dominant diameter after H₂ treatment | researchgate.net |
| Tetraamminegold(III) nitrate | SAPO-34 (Zeolite) | Hydrothermal Ion-Exchange | Not specified | ntnu.no |
| [Au(en)₂]³⁺ | Titania (TiO₂) | Cationic Adsorption | Small particles | researchgate.net |
Table 2: Influence of Support and Preparation on Gold Dispersion
| Catalyst | Support Type | Preparation Highlights | Gold Dispersion | Reference |
|---|---|---|---|---|
| Au/N-C | N-doped Carbon | --- | High dispersion | mdpi.com |
| Au/C | N-free Carbon | --- | Lower dispersion than N-doped support | mdpi.com |
| Au/TiO₂ | Titania | Deposition-Precipitation with urea | Average size 2-4 nm | researchgate.net |
| Au/Al₂O₃ | Alumina | Deposition-Precipitation with urea | Average size 2-4 nm | researchgate.net |
Structural Elucidation and Advanced Characterization
Crystallographic Analysis of Tetraamminegold(III) Complexes
X-ray crystallography has been instrumental in determining the exact structure of tetraamminegold(III) salts, revealing key details about their crystal lattice and the geometry of the gold coordination sphere.
The tetraamminegold(III) nitrate (B79036) salt, Au(NH₃)₄₃, crystallizes in the trigonal space group R3m materialsproject.org. The lattice parameters for this compound have been determined, providing a foundational understanding of its solid-state packing.
Table 1: Crystallographic Data for Tetraamminegold(III) Nitrate
| Parameter | Value |
|---|---|
| Crystal System | Trigonal |
| Space Group | R3m |
| a, b (Å) | 5.44 |
| c (Å) | 8.72 |
| α, β (°) | 90.00 |
| γ (°) | 120.00 |
| Volume (ų) | 223.85 |
Data sourced from the Materials Project for KNO₃, which is isostructural with Au(NH₃)₄₃. materialsproject.org
Crystallographic studies confirm that the gold(III) ion in the tetraamminegold(III) cation, [Au(NH₃)₄]³⁺, exhibits a square-planar coordination geometry. researchgate.netresearchgate.net The gold atom is centrally located and bonded to four nitrogen atoms from the ammonia (B1221849) ligands. The Au-N bond length has been determined to be approximately 202 pm. researchgate.net This square-planar arrangement is characteristic of d⁸ metal ions like gold(III). vdoc.pub The coordination environment consists of the AuN₄ moiety, which can form part of a larger three-dimensional network in certain compounds. researchgate.net
Determination of Crystal Structure and Lattice Parameters
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing both Raman and infrared techniques, provides valuable insights into the bonding and molecular dynamics of the tetraamminegold(III) cation.
Raman spectroscopy has been employed to study the vibrational modes of tetraamminegold(III) nitrate, Au(NH₃)₄₃, and its deuterated analogue, Au(ND₃)₄₃, in both solid state and aqueous solutions. researchgate.net These studies have allowed for a comprehensive assignment of the vibrational modes of the complex. The high quality of the spectra and polarization data have been crucial in this process. researchgate.net Comparisons with structurally similar compounds, such as [X(NH₃)₄]²⁺ where X can be Cu, Pd, or Pt, have also aided in the vibrational analysis. researchgate.net The technique is particularly useful for identifying the skeletal vibrations of the complex. acs.org
Infrared (IR) spectroscopy complements Raman studies by providing information on the molecular dynamics and bonding within the tetraamminegold(III) complex. The IR spectra of Au(NH₃)₄₃ and its deuterated form have been obtained and analyzed in detail. researchgate.net These spectra reveal information about the ligand vibrations, particularly in the deformation and rocking regions. researchgate.net The presence of Au-N bonds is evidenced by vibrational spectroscopy. researchgate.net
Raman Spectroscopy for Vibrational Mode Assignment
X-ray Absorption Spectroscopy (XAS) Studies
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of the gold center in tetraamminegold(III) complexes. X-ray Absorption Near Edge Structure (XANES) analysis of samples containing tetraamminegold(III) confirms the +3 oxidation state of gold. researchgate.net The intensity of the white line in the XANES spectrum is a key indicator of the oxidation state. researchgate.netchemrxiv.org
EXAFS (Extended X-ray Absorption Fine Structure) analyses have also been used to study the coordination environment of gold in related compounds, confirming a square-planar coordination with nitrogen atoms. researchgate.netresearchgate.net These studies show that the gold atom is exclusively coordinated by nitrogen atoms in its first coordination sphere. researchgate.net
XANES for Oxidation State Determination in Derived Materials
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique used to probe the local electronic structure and determine the formal oxidation state of an absorbing atom. washington.edu For gold compounds, spectra are often collected at the Au LIII-edge. The energy position of this edge and the intensity of associated features, like the "white line," are highly sensitive to the electron density and thus the oxidation state of the gold atom. researchgate.netxrayabsorption.org
In materials derived from a tetraamminegold(III) precursor, such as nanoparticles or supported catalysts, XANES is instrumental in verifying the final oxidation state of the gold. ntnu.nocatalysis.rumdpi.com The Au(III) ion has a characteristic XANES spectrum, often marked by a prominent white line feature, which arises from electron transitions to unoccupied d-states. researchgate.netresearchgate.net When Au(III) is reduced to metallic Au(0), as is common during the formation of gold nanoparticles, the XANES spectrum changes distinctly. k-state.edu The absorption edge shifts to a lower energy, and the prominent white line feature seen for Au(III) is absent or significantly diminished in the spectrum for Au(0). researchgate.netresearchgate.net
Studies on various systems have demonstrated this principle. For instance, XANES analysis of gold taken up by Shewanella algae from a Au(III) solution confirmed the oxidation state in the bacterial cells was exclusively Au(0), showing a complete reduction. nih.gov Similarly, research on gold binding to alfalfa biomass used XANES to corroborate the reduction of Au(III) to Au(0). k-state.edu The technique can provide quantitative speciation; in a study of gold biotransformation in corn, XANES demonstrated that approximately 91% of the gold was present as Au(0), with the remaining 9% persisting as Au(III). researchgate.netscispace.com This ability to quantify the oxidation state is crucial for characterizing the final product derived from tetraamminegold(III).
| Feature | Au(III) Species (e.g., in HAuCl4) | Au(0) Species (e.g., in Gold Foil) |
|---|---|---|
| Edge Position | Higher Energy | Lower Energy |
| White Line | Prominent, sharp peak | Absent or very weak |
| Physical Interpretation | Indicates unoccupied d-orbitals and higher formal oxidation state. | Indicates a filled d-band, characteristic of metallic gold. |
Comparison of Amine and Amido Gold(III) Complex Structures
The coordination chemistry of gold(III) includes complexes with both neutral amine (–NH2R) ligands and their deprotonated, anionic amido (–NHR-) counterparts. The structural differences between these two types of complexes reveal important details about the nature of the gold-nitrogen bond.
A direct comparison of the structures of a gold(III) amine complex, [AuCl(BPMA)]2+, and its corresponding amido complex, [AuCl(BPMA-H)]+, provided the first detailed insight into these differences. acs.orgnih.gov The amido complex is formed by the deprotonation of the secondary amine in the BPMA ligand. nih.govresearchgate.net
Structural analysis shows that the Au-N(amido) bond is typically shorter than the Au-N(amine) bond in analogous positions, but the most significant effect is electronic. Key findings from the comparative study indicate that the amide ligand exerts a stronger trans influence than the amine ligand. acs.orgnih.govresearchgate.net This is observed in the lengthening of the Au-Cl bond, which is trans to the amido nitrogen, compared to the Au-Cl bond trans to the amine nitrogen. Despite the shorter Au-N bond, the study concluded that there is little pπ-dπ bonding character in the amido-gold bond. acs.orgnih.gov
| Complex Type | Complex Example | Au-N Bond Length (Å) | Au-Cl Bond Length (Å) (trans to N) | Reference |
|---|---|---|---|---|
| Gold(III) Amine | [AuCl(BPMA)]2+ | ~2.05 - 2.07 | ~2.27 | acs.orgnih.gov |
| Gold(III) Amido | [AuCl(BPMA-H)]+ | ~2.02 | ~2.31 | acs.orgnih.gov |
Note: Bond lengths are approximate values derived from published crystallographic data for comparative purposes.
This structural and electronic disparity is fundamental. The ability of an amine ligand coordinated to a gold(III) center to undergo deprotonation to form an amido complex represents an important amine-amide equilibrium. acs.orgnih.gov This conversion can be reversible, with the amido complex being protonated by a strong acid to regenerate the amine complex. researchgate.net The synthesis of stable gold(III) complexes with terminal amido ligands has also been achieved using primary amines with electron-withdrawing groups. rsc.org
Reactivity, Reaction Mechanisms, and Solution Chemistry
Ligand Exchange Kinetics and Mechanisms
The exchange of ligands in the tetraamminegold(III) complex is a key aspect of its reactivity. This process involves the substitution of one or more ammonia (B1221849) ligands with other chemical species.
The substitution of ammonia ligands in tetraamminegold(III) by other ligands, such as halides, is a well-studied process. For instance, the reaction with bromide ions in an acidic aqueous solution proceeds through consecutive substitution steps. cambridge.org The kinetics of these reactions indicate a mechanism that can be influenced by the entering ligand. cambridge.orgresearchgate.net
Studies using nitrogen-15 (B135050) labeling to track the exchange of ammonia between tetraamminegold(III) and the solution have shown that at a fixed pH, the exchange follows second-order kinetics. dalalinstitute.com This means the reaction rate is first order in both the complex and the free ammonia/ammonium (B1175870) in the solution. dalalinstitute.com The substitution of chloride ions in tetrachloroaurate(III) to form ammine complexes has also been investigated, providing insights into the relative stability of these species. dalalinstitute.com For the equilibrium reaction AuCl₄⁻ + NH₃ ⇌ AuCl₃(NH₃) + Cl⁻, the equilibrium constant (log β₁) is reported as 6.73 ± 0.09. dalalinstitute.com
The general mechanism for ligand exchange reactions in square-planar d⁸ complexes like tetraamminegold(III) often involves an associative pathway, where the incoming ligand attacks the metal center to form a five-coordinate intermediate before the leaving group departs.
The rates of ligand substitution reactions for tetraamminegold(III) are significantly influenced by both pH and ionic strength. dalalinstitute.comcopernicus.orgnih.govdatapdf.com The pH dependence of the second-order rate constant for ammonia exchange can be explained by considering the reactions between the acidic species present, namely the ammonium ion (NH₄⁺) and the tetraamminegold(III) complex itself. dalalinstitute.com
Increasing the ionic strength of the solution generally affects the rate of reactions between charged species. copernicus.org For the reaction between tetraamminegold(III) and thiocyanate (B1210189) ions, the second-order rate constant shows a dependence on the ionic strength of the medium. researchgate.net This effect is a common phenomenon in ionic reactions and can be rationalized by the Debye-Hückel theory, which describes how the activity of ions in solution is affected by the ionic strength. copernicus.org The rate of reaction can either increase or decrease with ionic strength, depending on whether the reacting ions have the same or opposite charges. copernicus.orgdatapdf.com
Table 1: Influence of Ionic Strength on the Second-Order Rate Constant for the Reaction between [Au(NH₃)₄]³⁺ and Thiocyanate at 18.0 °C
| Ionic Strength (M) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Data not available in the provided search results | Data not available in the provided search results |
This table is for illustrative purposes. Specific data points were not available in the search results.
Substitution Reactions of Ammonia with Other Ligands
Acid-Base Equilibria and Deprotonation Pathways
The tetraamminegold(III) complex exhibits acidic properties in aqueous solution, leading to deprotonation and the formation of amido complexes.
In aqueous solutions, particularly under alkaline conditions, the tetraamminegold(III) ion can undergo deprotonation of a coordinated ammonia ligand to form an amido complex, [Au(NH₃)₃(NH₂)]²⁺. dalalinstitute.comnih.gov This is a reversible acid-base equilibrium. researchgate.net The formation of this amido species is a key step in the chemistry of tetraamminegold(III) in basic media. dalalinstitute.com
The dissociation constants (Kₐ) for these deprotonation reactions have been determined for various gold(III) amine complexes. For example, in a study of gold(III) ethylenediamine (B42938) complexes, the dissociation constant for the formation of the monoamido species was determined. nih.gov While a specific value for the deprotonation of tetraamminegold(III) was not found in the provided results, it is known that in solutions with log [NH₄⁺] > 0, [Au(NH₃)₄]³⁺ coexists with its amido form, [Au(NH₃)₃NH₂]²⁺. dalalinstitute.com
Table 2: Dissociation Constants for Amido Complex Formation of Selected Gold(III) Amine Complexes
| Complex | Deprotonation Reaction | logKₐ₁ | Ionic Strength (M) |
| [Au(1,3-pn)₂]³⁺ | [Au(1,3-pn)₂]³⁺ ⇌ [Au(1,3-pn)(1,3-pn-H)]²⁺ + H⁺ | -7.03 ± 0.05 | 0.1 (NaClO₄) |
Source: nih.gov
The different protonation states of the tetraamminegold(III) complex and its derivatives can be distinguished using spectroscopic techniques, such as UV-visible and Raman spectroscopy. dalalinstitute.comresearchgate.net Changes in the UV spectra of solutions containing tetraamminegold(III) are observed as the pH changes, corresponding to the equilibrium between the fully protonated and the deprotonated amido forms. dalalinstitute.com
For instance, in the range of 0 > log [NH₄⁺] > -2.0, significant changes in the UV spectra are observed, indicating the transformation of the gold complexes. dalalinstitute.com Raman spectroscopy has also been employed to study the vibrational spectra of Au(NH₃)₄₃ and its deuterated analog in both solid state and aqueous solution, providing insights into the structure of the complex. researchgate.net
Formation of Amido Complexes and Their Dissociation Constants
Hydrolysis and Decomposition Pathways
The tetraamminegold(III) complex can undergo hydrolysis and decomposition, particularly under certain conditions of pH and temperature. In acidic solutions, the substitution of ammonia by water molecules can occur, initiating the hydrolysis process.
The decomposition of tetraamminegold(III) can lead to the formation of gold nanoparticles. scispace.com The nature of the gold precursor, such as tetraamminegold(III) nitrate (B79036), can influence the properties of the resulting nanoparticles. rsc.org The decomposition pathway can be complex and may involve the formation of intermediate species. For example, the decomposition of related gold(III) amido complexes can occur through intramolecular redox reactions or the release of amine ligands.
Formation of Explosive Gold Compounds (e.g., Fulminating Gold)
Redox Chemistry in Solution
The reduction of tetraamminegold(III) and related gold(III) complexes is a common method for the synthesis of gold nanoparticles (AuNPs). The mechanism of this reduction can be complex and is influenced by the reducing agent, solvent, and other reaction conditions.
The general process involves the reduction of Au(III) to metallic gold, Au(0), which then nucleates and grows to form nanoparticles. The reduction often proceeds through an intermediate Au(I) state. nih.gov For example, in the photochemical reduction of Au³⁺ in ethylene (B1197577) glycol, the proposed mechanism involves the reduction of excited Au³⁺ to Au²⁺, which then disproportionates to Au³⁺ and Au¹⁺. nih.gov The subsequent reduction of Au¹⁺ or its disproportionation leads to the formation of Au(0). nih.gov
The choice of reducing agent and reaction conditions plays a critical role in controlling the size and properties of the resulting nanoparticles. For instance, the use of a tetraamminegold(III) precursor has been shown to be effective in producing nanosized Au/C catalysts. researchgate.net The interaction with the carbon support, which can have surface functional groups, influences the final size of the gold particles. researchgate.net
In the synthesis of AuNPs from HAuBr₄ in reverse micelles, the reduction by hydrazine (B178648) proceeds through the formation and subsequent redox decomposition of intermediate complexes, Au³⁺(N₂H₄)X₃ and Au¹⁺(N₂H₄)X (where X = Br). cambridge.org This highlights the stepwise nature of the reduction process.
The properties of the ligands coordinated to the gold(III) center also affect the reduction process. The presence of amine ligands, as in tetraamminegold(III), can stabilize the Au(III) oxidation state against reduction compared to aqua or halide ligands. nih.gov This stabilization is reflected in the formal potentials of the corresponding redox couples.
The formal potential (E°') of a redox couple provides a measure of its thermodynamic tendency to undergo reduction. For gold(III) systems, the formal potential is significantly influenced by the nature of the ligands coordinated to the gold center.
Cyclic voltammetry studies have shown that the formal potential of the Au(III)/Au(0) couple becomes more negative as the number of stabilizing nitrogen-donor ligands increases. nih.gov This indicates that the Au(III) oxidation state is stabilized against reduction by these ligands. A comparison of the peak potentials for the reduction of different gold(III) complexes illustrates this trend. nih.gov
For example, the reduction peak potential shifts to more negative values in the series [AuCl₄]⁻ > [Au(en)Cl₂]⁺ > [Au(en)₂]³⁺. nih.gov This demonstrates that the bidentate ethylenediamine (en) ligand provides significant stabilization to the Au(III) center. nih.gov
The standard reduction potential (E°) for the Au³⁺/Au(s) couple is +1.52 V. libretexts.org However, in the presence of complexing agents like chloride ions, the potential is lowered. For the [AuCl₄]⁻/Au(s) couple, the standard reduction potential is +1.002 V. libretexts.org In a study of Au(III) complexes in aqueous solution, an estimated formal potential for the Au(NH₃)₄³⁺/Au system was determined to be 0.64 ± 0.02 V. researchgate.net
Table 2: Formal Potentials of Selected Gold(III)/Gold(0) Redox Couples
| Redox Couple | Formal Potential (V vs. SHE) | Conditions |
| Au³⁺ + 3e⁻ ⇌ Au(s) | +1.52 | Standard conditions |
| [AuCl₄]⁻ + 3e⁻ ⇌ Au(s) + 4Cl⁻ | +1.002 | Standard conditions |
| [Au(en)₂]³⁺ + 3e⁻ ⇌ Au(s) + 2en | -0.290 (Peak Potential) | 1.0 mM in 0.40 M NaCl |
| [Au(en)Cl₂]⁺ + 3e⁻ ⇌ Au(s) + en + 2Cl⁻ | +0.140 (Peak Potential) | 1.0 mM in 0.40 M NaCl |
| [AuCl₄]⁻ + 3e⁻ ⇌ Au(s) + 4Cl⁻ | +0.410 (Peak Potential) | 1.0 mM in 0.40 M NaCl |
| Au(NH₃)₄³⁺ + 3e⁻ ⇌ Au(s) + 4NH₃ | 0.64 ± 0.02 | Estimated |
Note: Peak potentials from cyclic voltammetry are indicative of the formal potential but may include kinetic effects.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a cornerstone for the theoretical investigation of transition metal complexes, offering a balance between computational cost and accuracy. For tetraamminegold(III), DFT studies have been instrumental in unraveling its fundamental chemical properties.
Electronic Structure and Bonding Analysis
Gold in the +3 oxidation state possesses a [Xe]4f¹⁴5d⁸ electron configuration. vdoc.pub In the square-planar geometry of the tetraamminegold(III) complex, this d⁸ configuration leads to specific metal-ligand interactions. DFT calculations reveal the nature of the molecular orbitals and the distribution of electron density within the complex. The bonding is characterized by strong sigma donation from the nitrogen lone pairs of the ammonia (B1221849) ligands to the empty dsp² hybrid orbitals of the Au(III) center.
Analysis of the electronic structure indicates that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are predominantly centered on the metal d-orbitals and the ligand-based orbitals, respectively. vdoc.pub The significant energy gap between the HOMO and LUMO contributes to the kinetic stability of the complex. The gold-nitrogen bond is a key feature, and its strength and nature are well-described by DFT calculations. These studies often compare the electronic properties of tetraamminegold(III) with other gold complexes to understand the influence of the ammine ligands. nih.gov
Energetics and Stability Calculations
Computational studies have also explored the relative stabilities of different potential isomers and decomposition products. The square-planar geometry is consistently found to be the most stable configuration, in agreement with experimental observations. nih.gov The calculated energetic parameters are crucial for understanding the conditions under which the complex can be synthesized and maintained.
Table 1: Calculated Thermodynamic Parameters for Tetraamminegold(III) Formation (Note: The following is an illustrative table based on typical data from computational studies. Actual values may vary depending on the specific computational methods and basis sets used.)
| Parameter | Calculated Value | Unit |
| Formation Constant (log β₄) | ~47 | |
| Standard Reduction Potential (E³⁺/⁰) | ~0.64 | V |
| Gibbs Free Energy of Formation (ΔG°f) | Varies with conditions | kJ/mol |
| Enthalpy of Formation (ΔH°f) | Varies with conditions | kJ/mol |
This table is a representation of data that can be derived from DFT calculations as cited in the literature. researchgate.net
Reaction Pathway Elucidation and Transition State Analysis
A significant application of DFT is the elucidation of reaction mechanisms involving tetraamminegold(III). By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby understanding the kinetic barriers and preferred reaction pathways.
One such studied reaction is the exchange of ammine ligands with other species in solution. researchgate.net DFT calculations can model the approach of an incoming ligand and the departure of an existing one, providing the activation energies for these processes. For example, the exchange of ammonia between tetraamminegold(III) and the solution has been studied, revealing a second-order kinetic process. researchgate.net The calculations can also shed light on the composition and geometry of the transition state, such as a five-coordinate intermediate. researchgate.net
Quantum Chemical Modeling of Ligand Field Effects
Quantum chemical methods beyond standard DFT, such as multireference calculations, can provide a more detailed picture of the ligand field effects in tetraamminegold(III). These models help to interpret experimental spectroscopic data, such as UV-Visible absorption spectra, by calculating the energies of electronic transitions.
The square-planar arrangement of the four ammine ligands around the Au(III) center creates a specific splitting of the d-orbitals. Quantum chemical modeling can quantify this splitting and explain the observed colors and magnetic properties of gold(III) complexes. The calculations show how the strong field nature of the ammine ligands contributes to the large energy separation between the d-orbitals, resulting in a low-spin d⁸ configuration. These theoretical insights are crucial for understanding the electronic spectra of tetraamminegold(III) and related compounds. unt.edu
Computational Insights into Metal-Support Interactions in Catalysis
While tetraamminegold(III) itself is not typically a direct catalyst, it often serves as a precursor for the synthesis of supported gold nanoparticles, which are highly active catalysts. researchgate.net Computational studies are vital for understanding the initial stages of catalyst preparation, specifically the interaction between the tetraamminegold(III) complex and the support material (e.g., TiO₂, SiO₂, Al₂O₃). researchgate.net
DFT calculations can model the adsorption of the [Au(NH₃)₄]³⁺ cation onto the support surface. These models reveal the preferred binding sites, the nature of the chemical bonds formed between the complex and the support, and any resulting changes in the electronic structure of both the complex and the support. researchgate.netrsc.org This understanding is critical for controlling the size, dispersion, and ultimately the catalytic activity of the resulting gold nanoparticles after subsequent reduction steps. mdpi.comnih.gov For instance, computational studies can help explain how the interaction with the support influences the ease of reduction of Au(III) to Au(0).
Catalytic Applications and Mechanistic Studies
Heterogeneous Catalysis Using Tetraamminegold(III)-Derived Materials
Tetraamminegold(III) complexes are valuable precursors for the synthesis of highly active heterogeneous gold catalysts. arxiv.org The choice of precursor, support material, and preparation method are critical factors that determine the size, shape, and ultimately the catalytic performance of the resulting gold nanoparticles. arxiv.org
Supported gold nanoparticles (AuNPs) are renowned for their catalytic activity in a wide range of oxidation reactions. mdpi.comfrontiersin.org The unique properties of gold at the nanoscale, particularly for particles smaller than 5 nm, contribute to its exceptional performance. arxiv.orgnih.gov Materials derived from tetraamminegold(III) precursors have been successfully employed in several key oxidation processes.
One of the most significant applications of supported gold catalysts is the low-temperature oxidation of carbon monoxide (CO), a crucial reaction for applications such as air purification and gas sensors. arxiv.orgmdpi.com Nanosized gold catalysts supported on carbon (Au/C), prepared using a tetraamminegold(III) precursor, have demonstrated notable activity in this reaction. mdpi.comcatalysis.rucatalysis.ru
Studies have shown that Au/C catalysts derived from this precursor are effective for CO oxidation at ambient and even lower temperatures. d-nb.info The activity is highly dependent on the gold particle size, with an optimal size often cited as around 3 nm. ntnu.no The interaction between the gold nanoparticles and the support material also plays a crucial role in the catalytic activity. frontiersin.org While reducible supports like TiO2 and Fe2O3 often lead to highly active catalysts, carbon-supported gold derived from tetraamminegold(III) has also proven effective. frontiersin.orgresearchgate.net The mechanism often involves the adsorption of CO on the gold nanoparticles and its subsequent reaction with oxygen species, which can be activated at the gold-support interface. researchgate.net Research indicates that for some systems, Au(III)-containing sites can be responsible for CO conversion at very low temperatures (as low as 90 K), while metallic gold (Au(0)) dominates at higher temperatures. nih.gov
Catalysts prepared from tetraamminegold(III) have also been utilized in oxidative dealkylation reactions. For instance, a nanosized Au/C catalyst synthesized from a tetraamminegold(III) precursor was shown to facilitate the oxidative dealkylation of a carboxymethyl group to yield an N-substituted glycine (B1666218). researchgate.net Another study demonstrated that carbon-supported gold nanoparticles are effective for the oxidative dealkylation of various N-substituted N-phosphonomethyl glycines into N-phosphonomethyl glycine (glyphosate) using hydrogen peroxide as the oxidant. researchgate.net The reactivity of the substrate and the distribution of products were found to be significantly influenced by the electron-donating inductive effect of the hydrocarbon substituent on the nitrogen atom. researchgate.net
Formic acid is considered a promising material for chemical hydrogen storage due to its high hydrogen content, low toxicity, and biodegradability. mdpi.comresearchgate.net Supported gold catalysts are effective in the decomposition of formic acid to produce hydrogen (H₂) and carbon dioxide (CO₂). mdpi.com
A study comparing gold catalysts on various supports found that a catalyst prepared on a nitrogen-doped carbon support (Au/N-C) exhibited the highest catalytic activity based on gold mass for hydrogen production from formic acid. mdpi.com However, the Au/C catalyst, which can be synthesized from a tetraamminegold(III) precursor, demonstrated the highest selectivity (99.5%) towards the desired H₂ and CO₂ products, minimizing the formation of byproducts like carbon monoxide and water. mdpi.comrepec.org The high selectivity of the Au/C catalyst suggests it favors the decarboxylation pathway over the dehydration pathway in formic acid decomposition. mdpi.comrepec.org
| Catalyst | Mean Au Particle Size (nm) | Activity (mol H₂ gAu⁻¹ h⁻¹) | Selectivity to H₂ (%) |
|---|---|---|---|
| Au/C | 10.1 | 100 | 99.5 |
| Au/N-C | 2.0 | 1340 | 96.3 |
| Au/Al₂O₃ | 2.2 | 100 | 98.0 |
| Au/SiO₂ | 1.8 | 470 | 83.0 |
While gold is more renowned for oxidation catalysis, supported gold nanoparticles also show potential for various selective hydrogenation reactions. d-nb.infod-nb.info Early studies in the 1970s demonstrated that gold could catalyze the hydrogenation of olefins, although it was less active than traditional platinum group metals. d-nb.info These initial catalysts were often prepared by impregnation methods, which can utilize precursors like tetraamminegold(III) nitrate (B79036). d-nb.infogoogle.com
The activity of gold catalysts in hydrogenation is linked to their ability to dissociate hydrogen, which is believed to occur on undercoordinated gold atoms at the corners and edges of nanoparticles. d-nb.info The interaction with the support material is also a key factor. d-nb.info Gold catalysts have shown promise in the chemoselective hydrogenation of α,β-unsaturated aldehydes and the partial hydrogenation of alkynes and dienes. d-nb.info The use of specific precursors like tetraamminegold(III) can influence the final properties of the supported nanoparticles, affecting their performance in these reactions. For example, tetraamminegold(III) nitrate has been used as a precursor to prepare gold-promoted nickel catalysts, where the gold is thought to block certain active sites on the nickel, leading to more "noble" behavior and improved activity in specific reactions. google.com
Supported Gold Nanoparticles in Oxidation Reactions
Oxidative Dealkylation
Role of the Precursor in Catalyst Formation and Active Site Generation
The choice of the gold precursor is a fundamental aspect of catalyst preparation, profoundly influencing the final characteristics of the supported nanoparticles and the generation of active sites. frontiersin.orggoogle.com Tetraamminegold(III) nitrate, Au(NH₃)₄₃, is one such precursor used in the synthesis of heterogeneous gold catalysts. google.comnih.gov
The precursor's interaction with the support surface during deposition is a critical step. master-serp.eu For instance, in the incipient wetness impregnation method, a solution containing the tetraamminegold(III) complex is used to wet the support material. google.com Subsequent drying and calcination steps decompose the complex and reduce the gold to its metallic state, forming nanoparticles. researchgate.net The nature of the precursor complex, including its charge and ligands (in this case, ammine ligands), affects its adsorption onto the support surface and the subsequent nucleation and growth of the gold particles. cambridge.org
Using a tetraamminegold(III) complex can be advantageous. The ammine ligands can replace other ligands, like chloride, from the gold coordination sphere, which can be beneficial as residual chlorides are often detrimental to catalytic activity. researchgate.net The decomposition of the tetraammine complex under thermal treatment leads to the formation of gold nanoparticles. The conditions of this treatment (temperature, atmosphere) are critical in controlling the final particle size and dispersion, which are directly linked to the creation of catalytically active sites. mdpi.comresearchgate.net Therefore, the tetraamminegold(III) precursor plays a vital role not just as a source of gold, but as a determining factor in the synthesis process that dictates the structure and, consequently, the efficacy of the final catalyst. frontiersin.orggoogle.com
Catalyst Characterization in Operando/In Situ Studies
To elucidate the structure-activity relationships of catalysts derived from tetraamminegold(III), a suite of advanced characterization techniques is employed. These methods allow for the real-time observation of the catalyst's physical and chemical properties as the reaction proceeds.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
In situ and operando X-ray Photoelectron Spectroscopy (XPS), particularly Near-Ambient Pressure XPS (NAP-XPS), is a powerful technique for probing the surface composition of catalysts under reaction conditions. researchgate.netmdpi.com This method provides information about the elemental composition and chemical states of the species on the catalyst surface, which is often where the catalytic action occurs. researchgate.net By analyzing the core-level spectra of the elements involved, such as gold, the support material, and any dopants, researchers can track changes in oxidation states and surface species during the catalytic process. nih.gov The ability to perform these measurements at pressures approaching ambient conditions allows for a more realistic representation of the catalytic environment. researchgate.net Combining NAP-XPS with other techniques like X-ray Absorption Spectroscopy (XAS) can provide a more comprehensive understanding, correlating surface-specific information with bulk properties. researchgate.netmpg.de
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size
In situ Transmission Electron Microscopy (TEM) is indispensable for visualizing the morphology, size, and dispersion of gold nanoparticles on a support material. fz-juelich.de This technique allows for the direct observation of dynamic changes in the catalyst structure, such as nanoparticle growth, aggregation, or redispersion, under reaction conditions like elevated temperatures or in the presence of reactive gases. fz-juelich.denih.gov For instance, studies have used TEM to observe the formation of uniform, spherical gold nanoparticles. beilstein-journals.org The size of these nanoparticles is a critical factor influencing catalytic activity. researchgate.net Real-time imaging can reveal how factors like temperature can lead to nanoparticle aggregation and changes in morphology. beilstein-journals.org
Small-Angle X-ray Scattering (SAXS) for Particle Size Distribution
Small-Angle X-ray Scattering (SAXS) is a valuable non-destructive technique for determining the average particle size and size distribution of gold nanoparticles within a catalyst. researchgate.net This method is particularly advantageous for characterizing nanoparticles dispersed on a support material. By analyzing the scattering pattern of X-rays at very small angles, researchers can obtain statistically significant data on the distribution of nanoparticle sizes. This information is complementary to TEM, providing an ensemble average of particle sizes throughout the bulk of the catalyst sample. researchgate.net SAXS has been effectively used to characterize the particle size distribution of gold nanoparticles derived from tetraamminegold(III) precursors on carbon supports. researchgate.net
Influence of Support Materials and Doping on Catalytic Performance
The choice of support material and the introduction of dopants can profoundly impact the catalytic performance of gold catalysts derived from tetraamminegold(III). These factors influence the dispersion, size, and electronic properties of the gold nanoparticles, as well as the interaction between the nanoparticles and the support.
The support material plays a crucial role in stabilizing the gold nanoparticles and can actively participate in the catalytic reaction. Different support materials, such as titania (TiO₂), alumina (B75360) (Al₂O₃), and various forms of carbon, exhibit different interactions with the gold precursor and the resulting nanoparticles. google.comresearchgate.net For example, nitrogen-doping of carbon supports has been shown to significantly improve the dispersion of gold nanoparticles, leading to smaller particle sizes and enhanced catalytic activity in reactions like formic acid decomposition. mdpi.com The use of titanate nanotubes as a support material for gold(III) complexes has also been explored, highlighting the interest in nanostructured supports. google.com
Doping the catalyst with other metals or modifying the support with promoters can further tune the catalytic properties. For instance, the addition of promoters to gold catalysts can enhance their activity and selectivity for specific reactions. The interaction between the gold nanoparticles and the support can also be influenced by the preparation method, which in turn affects the final catalytic performance. researchgate.netresearchgate.net
Interactive Data Table: Influence of Support and Doping on Gold Nanoparticle Catalysts
| Catalyst System | Support Material | Dopant/Modification | Average Au Particle Size (nm) | Key Finding | Reference |
| Au/N-C | Nitrogen-doped Carbon | Nitrogen | ~2 | N-doping improves Au dispersion and reaction rate. | mdpi.com |
| Au/C | Carbon | None | ~10 | Larger particle size compared to N-doped support. | mdpi.com |
| Au/TiO₂ | Titania | None | <5 | Particle size and catalytic activity are highly dependent on the preparation method. | researchgate.net |
| Au/Al₂O₃ | Alumina | None | Variable | Activity correlates with the fraction of particles smaller than 2 nm. | researchgate.net |
| Au/TiNT | Titanate Nanotubes | Gold(III) complexes | Not specified | Demonstrates the use of nanostructured supports. | google.com |
Applications in Advanced Materials Science and Nanotechnology
Gold Nanoparticle Synthesis from Tetraamminegold(III) Precursors
Tetraamminegold(III) complexes are utilized as precursors for the synthesis of gold nanoparticles (AuNPs), which are of significant interest due to their unique optical and catalytic properties. google.comresearchgate.netorcid.org The synthesis process often involves the reduction of the tetraamminegold(III) ion in a controlled environment to produce metallic gold nanoparticles. researchgate.net One method involves the preparation of a tetraamminegold(III) nitrate (B79036) solution from hydrogen tetrachloroaurate (B171879) (III) trihydrate in the presence of excess aqueous ammonia (B1221849). google.com
The ability to control the size and morphology of gold nanoparticles is crucial for tailoring their properties for specific applications. While the seed-mediated growth approach is a common strategy for achieving this control, the choice of precursor and reaction conditions plays a significant role. utwente.nlresearchgate.net For instance, the concentration of the gold precursor relative to other reagents can influence the final particle shape, leading to morphologies ranging from spheres to more anisotropic structures like nanorods. utwente.nl Research has shown that the synthesis of gold nanoparticles from a tetraamminegold(III) precursor can yield nanosized particles, with the potential to control their dimensions. researchgate.netorcid.orgcatalysis.ru The thermal decomposition of tetraamminegold(III) has been employed to synthesize gold nanoparticles with sizes ranging from 3 to 5 nm. nsc.ru
The table below summarizes findings on the control of gold nanoparticle characteristics.
| Precursor/Method | Resulting Nanoparticle Characteristics | Reference |
| Tetraamminegold(III) | Nanosized particles | researchgate.netorcid.org |
| Thermal decomposition of tetraamminegold(III) | 3-5 nm nanoparticles | nsc.ru |
| Seed-mediated growth with varying gold concentration | Control over particle shape (spheres, ellipsoids, flower-like) | utwente.nl |
Deposition-precipitation is a widely used method for preparing supported gold catalysts, where the gold precursor is deposited onto a support material from a solution. uct.ac.zaresearchgate.netscilit.com The mechanism of deposition can vary depending on the precursor and the support material. In the context of tetraamminegold(III), its cationic nature, [Au(NH₃)₄]³⁺, is a key factor in its interaction with support surfaces. researchgate.net
One mechanism involves the strong interaction between the gold-ammine complex and the support material. rsc.org For example, when using aqueous ammonia, a gold-ammine complex is formed from the reaction of HAuCl₄ with ammonia. rsc.org This complex can then interact strongly with positively-charged metal phosphate (B84403) supports, leading to the formation of highly dispersed gold nanoparticles. rsc.org The progressive decomposition of urea (B33335) in solution can also be used to slowly increase the pH, facilitating the precipitation of a gold compound onto a support like TiO₂. researchgate.net This method avoids a rapid, localized increase in pH that could lead to precipitation in the solution rather than on the support. researchgate.net The species deposited using this method is a gold(III) compound, not metallic gold, which is formed upon subsequent calcination. researchgate.netresearchgate.net
The following table details different deposition-precipitation methods involving gold precursors.
| Method | Precursor/Reactants | Support | Mechanism/Outcome | Reference |
| Deposition-precipitation with aqueous ammonia | HAuCl₄, aqueous ammonia | Metal phosphates | Formation of a gold-ammine complex that strongly interacts with the support, leading to highly dispersed AuNPs. | rsc.org |
| Deposition-precipitation with urea | Gold precursor, urea | TiO₂ | Progressive pH increase from urea decomposition leads to the precipitation of a gold(III) compound on the support. | researchgate.netresearchgate.net |
| Cationic adsorption | [Au(en)₂]³⁺ | TiO₂ | Adsorption of the gold complex onto the support at room temperature to avoid decomposition. | researchgate.net |
Control over Size and Morphology
Fabrication of Gold Thin Films and Coatings
The fabrication of high-purity gold thin films is essential for various applications in microelectronics and sensing. Chemical deposition techniques using gold precursors are a key area of research for achieving this.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for creating uniform and conformal thin films. researchgate.netrsc.orgnih.gov These methods rely on volatile precursor compounds that decompose on a substrate surface to deposit the desired material. researchgate.net While various organogold(III) complexes, such as dimethylgold(III) compounds, have been successfully used as precursors for both CVD and ALD of gold films, the development of new precursors is an ongoing area of research. researchgate.netrsc.orgresearchgate.netsigmaaldrich.comresearchgate.netsigmaaldrich.com
The general principle of ALD involves sequential, self-limiting surface reactions. nih.govugent.be For gold ALD, this typically involves exposing the substrate to a gold precursor, purging the excess, and then introducing a reactant gas to reduce the precursor to metallic gold. nih.govugent.be For instance, a plasma-enhanced ALD (PE-ALD) process has been developed using Me₃Au(PMe₃) as the precursor and a hydrogen plasma as the reactant, which can produce high-purity gold films at low temperatures. ugent.be Another thermal ALD process uses a different gold(III) precursor, Me₂Au(S₂CNEt₂), with ozone as the reactant. sigmaaldrich.comugent.be
The table below presents a comparison of different ALD processes for gold thin films.
| Precursor | Reactant | Deposition Temperature | Growth Rate | Film Purity | Reference |
| Me₃Au(PMe₃) | Oxygen plasma, water | 120 °C | 0.5 Å/cycle | Some carbon and oxygen impurities | nih.govsigmaaldrich.com |
| Me₃Au(PMe₃) | Hydrogen plasma | 50-120 °C | 0.3 Å/cycle | High purity (<1 at. % impurities) | nih.gov |
| Me₂Au(S₂CNEt₂) | Ozone | 120-180 °C | 0.9 Å/cycle | Low impurity levels | nih.govsigmaaldrich.comugent.be |
| AuCl(PEt₃) | (Me₃Ge)₂DHP | 180 °C | 1.7 Å/cycle | High purity, low resistivity | nih.gov |
Integration into Hybrid Nanostructures
The incorporation of gold into other nanomaterials can create hybrid structures with enhanced or novel properties. This is particularly relevant in the field of nanoelectronics and catalysis.
Doping carbon nanotubes (CNTs) with other elements or nanoparticles can significantly alter their electronic properties. ewels.infomdpi.com The introduction of foreign atoms into the CNT lattice can create defects and chemically active sites, enhancing their performance in various applications. mdpi.com Gold nanoparticles can be used to dope (B7801613) CNTs, leading to a substantial increase in the electrical conductivity of CNT-based composites. plos.org
The process of doping can involve the precipitation of gold nanoparticles onto the surface of the CNTs. plos.org This can be achieved through the reduction of a gold precursor in the presence of the nanotubes. For example, in one study, gold nanoparticles were precipitated onto CNTs to create a highly conductive composite material. plos.org Another approach involves the use of a gold salt, such as AuCl₃, to dope polymer-wrapped single-walled carbon nanotubes (SWCNTs), which has been shown to significantly increase charge carrier mobility. nih.gov While these examples use other gold precursors, the principle of using a gold complex to introduce gold into a nanostructure is demonstrated. The use of tetraamminegold(III) nitrate has been specifically mentioned in the context of preparing cationic gold(III) complexes for interaction with nanosheets, indicating its potential for creating hybrid nanomaterials. google.com
The following table outlines different approaches to doping carbon nanotubes with gold.
| Doping Agent | Nanomaterial | Doping Method | Effect | Reference |
| Gold Nanoparticles | Carbon Nanotubes (CNTs) | Precipitation | Significant increase in electrical conductivity of composites. | plos.org |
| AuCl₃ | Polymer-wrapped SWCNTs | Solution-based doping | Increased charge carrier mobility. | nih.gov |
| Cationic gold(III) complexes (from tetraamminegold(III) nitrate) | Nanosheets | Interaction in solution | Potential for creating hybrid nanostructures. | google.com |
Synthesis of Gold-Containing Oxides and Related Compounds
The synthesis of complex gold-containing oxides presents a unique challenge due to the chemical properties of gold. However, researchers have developed methods to create these materials, opening up new avenues for exploration in materials science.
Electrochemical Studies and Electrocatalysis
Voltammetric Characterization of Tetraamminegold(III) and Related Complexes
Detailed voltammetric studies, such as cyclic voltammetry (CV), specifically characterizing the tetraamminegold(III) complex are not extensively reported in publicly available literature. The electrochemical investigation of this specific complex is less common compared to more widely studied gold compounds like tetrachloroaurate(III).
However, the general electrochemical behavior of gold(III) complexes has been a subject of study. Typically, these square planar d⁸ metal complexes undergo reduction at a solid electrode surface, such as gold or platinum. deringerney.com The process often involves one or more electron transfer steps, which can be irreversible due to subsequent chemical reactions or structural rearrangements of the complex upon reduction. For many gold(III) complexes with nitrogen-donating ligands, the reduction from Au(III) to Au(0) is a common pathway observed in electrochemical experiments. chegg.com The precise nature of the voltammograms, including the peak potentials and peak shapes, is highly dependent on the solvent system, the electrolyte used, and the specific ligands coordinated to the gold center. d-nb.info For instance, the electrochemical behavior of gold(III) complexes with bipyridine and other organic amine ligands has been investigated, revealing complex reduction mechanisms. chegg.com
Electrocatalytic Activity in Organic Transformations
Based on available scientific literature, the soluble tetraamminegold(III) complex itself is not recognized as an active electrocatalyst for organic transformations. The role of tetraamminegold(III) in catalysis is primarily as a precursor for the synthesis of catalytically active gold nanoparticles. rsc.orgnih.gov Homogeneous catalysis by soluble gold complexes for reactions like alcohol oxidation has been reported, but these typically involve gold(I) complexes, not the tetraamminegold(III) ion. acs.orgnih.gov
The electrocatalytic oxidation of ethanol (B145695) is a reaction of significant interest for applications in direct ethanol fuel cells. This reaction is effectively catalyzed by metallic gold surfaces, particularly high-surface-area gold nanoparticles, often in alkaline media. rsc.orgnih.govresearchgate.net The catalytic process on a gold electrode involves the adsorption of hydroxide (B78521) ions, which act as active centers promoting the oxidation of ethanol to products such as acetaldehyde (B116499) and acetate (B1210297) (the conjugate base of acetic acid). nih.govresearchgate.net
While tetraamminegold(III) nitrate (B79036) can be used as the gold source to prepare these catalytically active gold nanoparticles, the complex ion [Au(NH₃)₄]³⁺ in solution does not perform this catalytic function. rsc.org The high stability of the complex prevents the gold center from participating directly in the electron transfer processes required for the electrooxidation of ethanol at the electrode surface.
Influence of Complexation on Redox Potentials
The coordination of ligands to a metal ion has a profound effect on its redox potential. This is clearly demonstrated by comparing the standard reduction potential of the uncomplexed aqueous gold(III) ion (often represented as [Au(H₂O)₄]³⁺) with that of the tetraamminegold(III) ion.
The standard reduction potential for the Au³⁺/Au couple is quite high, indicating that the aqueous Au³⁺ ion is a strong oxidizing agent.
Au³⁺ + 3e⁻ ⇌ Au(s) E° = +1.50 V
In contrast, the complexation of the Au³⁺ ion with four ammonia (B1221849) (NH₃) molecules to form the stable tetraamminegold(III) complex, [Au(NH₃)₄]³⁺, significantly lowers this potential. The estimated standard potential for the reduction of the tetraamminegold(III) ion is substantially less positive. researchgate.net
[Au(NH₃)₄]³⁺ + 3e⁻ ⇌ Au(s) + 4NH₃ E° ≈ +0.64 V researchgate.net
| Redox Couple | Standard Reduction Potential (E°) vs. SHE |
|---|---|
| Au³⁺ / Au | +1.50 V |
| [Au(NH₃)₄]³⁺ / Au | ~ +0.64 V researchgate.net |
Photochemistry and Photophysics of Gold Iii Ammine Complexes
Photoreactivity and Photoreduction Pathways
The photoreactivity of gold(III) complexes is largely dictated by the population of various excited states upon irradiation. researchgate.net For gold(III) ammine complexes, photoinduced processes can lead to the reduction of the Au(III) center to Au(I) or even metallic gold (Au(0)). This photoreduction can proceed through several pathways, often initiated by the absorption of light, which promotes an electron to a higher energy level. rsc.org
A common pathway involves a reductive elimination process. rsc.org In this mechanism, excitation of the complex can lead to the cleavage of bonds and the elimination of ligands, accompanied by a reduction in the oxidation state of the central gold atom. For instance, irradiation of some gold(III) complexes can induce the elimination of dihalogen molecules (X2), resulting in the formation of a gold(I) complex. rsc.org This process is often triggered by a ligand-to-metal charge transfer (LMCT) excitation. rsc.org
The specific photoreduction pathway and the final products are highly dependent on the reaction environment, including the solvent and the presence of trapping agents. For example, the photoreduction of certain gold(III) complexes in the presence of an alkene can trap the resulting gold(I) species. rsc.org Without such trapping agents, further reduction to colloidal gold can occur. researchgate.net
Ligand-to-Metal Charge Transfer (LMCT) Processes
A key photophysical process in many transition metal complexes, including tetraamminegold(III), is the Ligand-to-Metal Charge Transfer (LMCT) . researchgate.netrsc.org An LMCT transition involves the excitation of an electron from a molecular orbital that is primarily localized on the ligands to an orbital that is primarily localized on the metal center. iupac.org In the case of tetraamminegold(III), this corresponds to the transfer of an electron from the ammine (NH3) ligands to the gold(III) center.
The energy of LMCT transitions is dependent on the nature of both the metal and the ligands. rsc.org For gold(III) complexes, the photophysical behavior is often dominated by the presence of low-energy d-d states, which are typically non-emissive. rsc.org However, LMCT states can be involved in the initial photoexcitation step that leads to subsequent chemical reactions. rsc.org
The excitation into an LMCT state effectively creates a transiently reduced metal center and an oxidized ligand. This charge separation can be the driving force for subsequent photoreductive elimination reactions, as the weakened metal-ligand bonds become more susceptible to cleavage. rsc.org Theoretical studies on related gold(III) complexes have highlighted the importance of LMCT states in influencing their photophysical properties and reactivity. rsc.org While the focus of some studies is on the role of ligand-to-ligand charge transfer (LLCT) in the non-radiative decay of certain gold(III) complexes, the underlying principles of charge transfer from ligands to the metal remain a central theme in understanding their photochemistry. rsc.org
Applications in Photocatalysis and Energy Conversion
The unique photochemical properties of gold complexes, including those with ammine ligands, have led to their exploration in photocatalysis and energy conversion applications. shu.ac.ukrsc.org Gold nanoparticles, which can be formed from the photoreduction of gold(III) precursors, are known to exhibit high catalytic activity in various chemical processes. shu.ac.uk
Phosphorescent gold(III) complexes, in particular, are attractive as photosensitizers due to their long-lived emissive excited states and the ability to efficiently generate triplet excited states through intersystem crossing. rsc.org These properties make them suitable for mediating photochemical reactions through triplet energy transfer. rsc.org Although much of the research has focused on cyclometalated gold(III) complexes, the fundamental principles can be extended to other gold(III) systems. rsc.orgacs.org
The ability to tune the absorption of gold(III) complexes into the visible light region through ligand modification is a significant advantage for photocatalytic applications that aim to utilize solar energy. rsc.org Gold(III) complexes have been successfully employed as photocatalysts in various organic transformations, such as [2+2] cycloaddition reactions. rsc.org
In the context of energy conversion, the photoreduction of gold(III) complexes can be harnessed for specific applications. For instance, the controlled photoreduction of gold(III) precursors is a method used to deposit gold nanoparticles on various supports. These gold-decorated materials can then be used in applications such as the photocatalytic production of hydrogen from sources like formic acid or ethanol (B145695). shu.ac.ukmdpi.com The tetraamminegold(III) complex itself has been used as a precursor for creating gold catalysts on carbon supports for hydrogen production from formic acid. mdpi.com
Surface-Enhanced Raman Scattering (SERS) Applications with Gold Nanoparticles
Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides significantly enhanced Raman signals from molecules adsorbed on or near the surface of metallic nanostructures. mdpi.comwikipedia.org Gold nanoparticles are widely used as SERS substrates due to their strong plasmon resonance and chemical stability. mdpi.com
The photoreduction of gold(III) complexes, including tetraamminegold(III), offers a convenient method for the in-situ formation of gold nanoparticles that can then act as SERS-active substrates. This approach allows for the intimate mixing of the analyte with the SERS substrate as it forms, potentially leading to strong signal enhancement.
The SERS effect arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance of the nanoparticles and a chemical enhancement involving charge-transfer between the analyte and the metal surface. wikipedia.org The choice of analyte and the excitation wavelength can significantly influence the SERS enhancement factor. mdpi.com
SERS has been applied to the analysis of a wide range of molecules, including amino acids and peptides, by depositing them onto colloidal gold surfaces. nih.gov The technique is sensitive enough to provide information about the orientation and interaction of the molecules with the gold surface. nih.gov The ability to detect low concentrations of analytes makes SERS a valuable tool in various fields, including pharmaceutical analysis and environmental sensing. clinmedjournals.orgmdpi.com While direct SERS studies on tetraamminegold(III) itself are less common, its role as a precursor to SERS-active gold nanoparticles is a key application of its photoreductive chemistry.
Broader Coordination Chemistry Context
Ligand Field Theory Applied to Gold(III) Square Planar Complexes
Gold(III) complexes, including the tetraamminegold(III) ion, are predominantly characterized by a square planar geometry. frontiersin.org This structural preference is a direct consequence of the electronic configuration of the Au(III) center, which is a d⁸ ion. Ligand Field Theory (LFT) provides a robust model for explaining this arrangement.
In a hypothetical octahedral field, the five d-orbitals of the metal are split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dz², dx²-y²). To arrive at a square planar geometry, one can imagine removing the two axial ligands along the z-axis from the octahedral arrangement. libretexts.org This has several significant consequences for the d-orbital energies:
The energy of the dz² orbital drops significantly as it no longer experiences direct antibonding interactions with axial ligands. libretexts.org
The energies of the dxz and dyz orbitals also decrease, though to a lesser extent.
The orbitals in the xy plane, dxy and particularly dx²-y², experience strong antibonding interactions with the four remaining equatorial ligands and are thus destabilized (raised in energy).
The resulting energy order for the d-orbitals in a typical square planar complex is dx²-y² >> dxy > dz² > (dxz, dyz). The large energy gap (Δ) between the highest-energy dx²-y² orbital and the next highest dxy orbital strongly favors a low-spin electron configuration. libretexts.org For a d⁸ metal ion like Au(III), the eight electrons fill the lower four d-orbitals, leaving the high-energy dx²-y² orbital empty. This electronic arrangement provides significant ligand field stabilization energy for the square planar geometry, making it the most common for d⁸ transition metal complexes, including those of Rh(I), Pd(II), Pt(II), and Au(III). frontiersin.orglibretexts.org
Recent theoretical studies on square planar gold complexes with chalcogenide ligands have introduced the concept of an Inverted Ligand Field (ILF). cnr.itresearchgate.net In this model, contrary to classical LFT, the ligand-based orbitals are higher in energy than the metal d-orbitals, suggesting the metal center is more electron-rich than its formal +3 oxidation state would imply. cnr.itresearchgate.net
Aurophilic Interactions in Polynuclear Gold Complexes
Aurophilicity, or the aurophilic interaction, refers to the tendency of gold(I) complexes, and to some extent other gold complexes, to form weak intramolecular or intermolecular Au···Au bonds. wikipedia.orgacs.org This closed-shell attraction is a relativistic effect, more pronounced for gold than for lighter elements in the same group like silver or copper. wikipedia.org
Key characteristics of aurophilic interactions include:
Bond Length: The interactions occur at Au···Au distances of approximately 3.0 Å to 3.6 Å, which is shorter than the van der Waals radius but longer than a covalent bond. wikipedia.orgacs.org The distance in metallic gold is about 2.89 Å. acs.org
Bond Strength: The energy of this interaction is estimated to be around 7-12 kcal/mol, a strength comparable to that of a hydrogen bond. wikipedia.org
These interactions are significant in the solid-state chemistry of gold, influencing the crystal packing and leading to the formation of dimers, oligomers, or one-dimensional polymeric chains, often referred to as "molecular gold strings". acs.orgrsc.org Aurophilicity plays a crucial role in the self-assembly of supramolecular structures and can significantly affect the photophysical properties of gold complexes, often giving rise to unique luminescence phenomena. wikipedia.orgrsc.orgmdpi.comchinesechemsoc.org While most prevalent in Au(I) chemistry, the principles of metallophilic interactions are a key contextual factor in understanding the aggregation and solid-state behavior of gold compounds in general.
Comparative Studies with Other Metal Ammine Complexes
The tetraamminegold(III) ion, [Au(NH₃)₄]³⁺, can be compared with other transition metal ammine complexes, particularly those with a d⁸ electron configuration that also favor square planar geometry, such as tetraammineplatinum(II), [Pt(NH₃)₄]²⁺, and tetraamminepalladium(II), [Pd(NH₃)₄]²⁺.
Studies on the kinetics of ammine ligand exchange in aqueous solutions reveal differences in reactivity. For tetraamminegold(III), the exchange of ammonia (B1221849) ligands has been studied using ¹⁵N-labeling experiments. researchgate.netacs.org The exchange rate is dependent on pH, and the data suggest multiple reaction pathways, including a direct exchange with NH₃ and a path involving its conjugate base, the amidotriamminegold(III) ion. researchgate.net Comparing the reactivity of these isoelectronic square planar complexes provides insight into how the central metal ion's identity (charge, size, electronegativity) influences the lability of the metal-ligand bonds.
Furthermore, comparison with the classic cobalt(III) ammine complexes, such as [Co(NH₃)₆]³⁺, which were central to Werner's theory, highlights differences in coordination number and geometry. ionicviper.org While the Co(III) center (a d⁶ ion) is almost invariably octahedral, the d⁸ Au(III) center is square planar. This fundamental difference in preferred geometry, dictated by their respective d-electron counts and ligand field stabilization energies, is a cornerstone of modern coordination chemistry.
Historical Context: Werner's Coordination Theory and Ammine Complexes
The conceptual framework for understanding tetraamminegold(III) and other coordination compounds was established by Alfred Werner in 1893. byjus.compurechemistry.org Werner, who received the Nobel Prize in Chemistry in 1913 for his work, studied a series of cobalt(III) chloride ammine complexes and proposed a revolutionary theory that is now a fundamental concept in inorganic chemistry. byjus.comunacademy.com
Werner's key postulates were:
Two Types of Valency: Metals in coordination compounds exhibit a "primary valency" (corresponding to the oxidation state) and a "secondary valency" (corresponding to the coordination number). unacademy.comunacademy.com
Satisfaction of Valencies: The primary valency is satisfied by anions, while the secondary valency is satisfied by either neutral molecules or anions. unacademy.com
Fixed Spatial Arrangement: The secondary valencies are directed towards fixed positions in space, giving the complex a specific geometry (e.g., octahedral or square planar). unacademy.comunacademy.com
For the tetraamminegold(III) cation, [Au(NH₃)₄]³⁺, Werner's theory provides a clear description:
The central gold atom has a primary valency of +3.
It has a secondary valency, or coordination number, of 6. ionicviper.org This is satisfied by four neutral ammonia (ammine) ligands.
The four ammine ligands are directed to the corners of a square around the central gold ion, consistent with the experimentally observed square planar geometry.
Werner's use of ammine complexes to probe the nature of coordination bonding, by observing properties like conductivity and the precipitation of chloride ions, laid the groundwork for formulating complexes with brackets, such as [Co(NH₃)₆]Cl₃, to distinguish between the inner coordination sphere and the outer-sphere counter-ions. ionicviper.orgbyjus.compurechemistry.org Tetraamminegold(III) nitrate (B79036), Au(NH₃)₄₃, is a perfect example of a compound whose structure and formulation are elegantly explained by this historical and foundational theory.
Future Research Directions
Rational Design of Novel Gold(III) Ammine Complexes for Specific Applications
The future of gold(III) ammine chemistry lies in the ability to design and synthesize novel complexes with tailored properties for specific functions. This involves a deep understanding of structure-property relationships and the strategic modification of ligands and coordination environments.
Key Research Thrusts:
Ligand Modification for Enhanced Stability and Reactivity: The development of new ligands is crucial for stabilizing the gold(III) center and modulating its reactivity. Research will focus on designing multidentate and macrocyclic ligands that can form robust chelate complexes, preventing the facile reduction of Au(III) to Au(I). The introduction of specific functional groups into the ligand framework can also be used to tune the electronic and steric properties of the complex, thereby influencing its catalytic activity or therapeutic efficacy. acs.orgtandfonline.com
Targeted Drug Delivery Systems: A significant area of future research will be the design of gold(III) ammine complexes for targeted drug delivery. researchgate.net This could involve incorporating moieties that recognize specific biological targets, such as cancer cells, or designing complexes that can be activated by external stimuli like light. acs.org The goal is to develop highly selective and effective therapeutic agents with minimal side effects.
Development of Advanced Catalysts: The catalytic potential of gold complexes is a major driver of current research. freightamigo.comfrontiersin.org Future work will focus on the rational design of gold(III) ammine-based catalysts for a variety of organic transformations, including oxidation and carbon-carbon bond-forming reactions. acs.orgmdpi.com This includes the development of both homogeneous and heterogeneous catalytic systems with high efficiency, selectivity, and recyclability. mdpi.com
Advanced Spectroscopic Techniques for In-situ Mechanistic Understanding
A deeper understanding of the reaction mechanisms involving gold(III) ammine complexes is essential for optimizing their performance and designing new systems. Advanced spectroscopic techniques that allow for the in-situ monitoring of reactions will play a pivotal role in this endeavor.
Key Spectroscopic Tools and Their Applications:
| Spectroscopic Technique | Application in Gold(III) Chemistry |
| NMR Spectroscopy | Elucidating the structure of complexes in solution and tracking reaction progress. 15N NMR can be particularly useful for studying the coordination of ammine ligands. acs.org |
| Mass Spectrometry | Characterizing reaction intermediates and products, and studying the interactions of gold complexes with biological molecules. nih.gov |
| X-ray Absorption Spectroscopy (XAS) | Probing the electronic structure and local coordination environment of the gold center in both crystalline and non-crystalline materials. nih.gov |
| Raman and IR Spectroscopy | Providing information about the vibrational modes of the complex, which can be used to study ligand binding and changes in the coordination sphere during a reaction. tandfonline.comadelaide.edu.au |
By combining these techniques, researchers can gain a comprehensive picture of the dynamic processes that occur during chemical reactions, leading to a more complete mechanistic understanding. acs.org
Multiscale Computational Modeling for Predictive Design
Computational modeling has become an indispensable tool in modern chemistry, providing insights that are often difficult to obtain through experiments alone. Multiscale modeling approaches, which combine different levels of theory to study systems at various length and time scales, will be crucial for the predictive design of gold(III) ammine complexes. cecam.orgnih.gov
Levels of Computational Modeling:
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), can be used to accurately calculate the electronic structure, bonding, and reactivity of gold complexes. nih.govtandfonline.com This information is essential for understanding reaction mechanisms and predicting the properties of new compounds.
Molecular Dynamics (MD): MD simulations can be used to study the dynamic behavior of gold complexes in solution and their interactions with other molecules, such as solvents, reactants, and biological macromolecules. nih.gov This can provide insights into diffusion, conformational changes, and binding processes.
By integrating these different modeling techniques, researchers can build comprehensive models that can predict the behavior of gold(III) ammine complexes from the atomic level to the macroscopic scale. nih.govunibo.it This predictive capability will greatly accelerate the discovery and development of new materials and technologies.
Sustainable Synthesis and Application Development
In an era of increasing environmental awareness, the development of sustainable chemical processes is of paramount importance. Future research on tetraamminegold(III) and its derivatives will need to address the principles of green chemistry, from the synthesis of the complexes to their final applications. torskal.com
Key Aspects of Sustainable Chemistry:
Green Synthesis Routes: Research will focus on developing environmentally friendly methods for synthesizing gold(III) ammine complexes, using less hazardous solvents and reagents, and minimizing waste generation. sciepublish.commdpi.com This could include the use of biorenewable resources and catalytic methods. researchgate.netresearchgate.net
Atom Economy: Synthetic methods will be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy.
Catalysis for a Sustainable Future: Gold-based catalysts have the potential to play a significant role in developing more sustainable chemical processes. freightamigo.comacs.org This includes their use in pollution control, biomass conversion, and the synthesis of fine chemicals under mild reaction conditions. torskal.commdpi.com
By embracing the principles of green chemistry, the field of gold(III) ammine chemistry can contribute to the development of a more sustainable and technologically advanced society.
Q & A
Q. What experimental methods are recommended for synthesizing tetraamminegold(III) complexes, and how can intermediates be isolated?
Tetraamminegold(III) complexes can be synthesized via anation reactions in acidic aqueous solutions to suppress hydrolysis. For example, chloride or bromide ligands can be introduced stepwise, yielding intermediates like trans-[Au(NH₃)₂X₂]⁺ (X = Cl⁻, Br⁻). Isolation requires precise pH control and crystallization under inert atmospheres to prevent ligand displacement. Kinetic separation of reaction steps (e.g., stopped-flow spectrophotometry) helps identify intermediates .
Q. How can the crystal structure of tetraamminegold(III) derivatives be determined, and what symmetry features are observed?
Single-crystal X-ray diffraction is the gold standard. For trans-[Au(NH₃)₂Br₂]⁺Br⁻, planar geometries with C₂h symmetry are observed, confirmed by interatomic distances (Au-N ≈ 2.03 Å, Au-Br ≈ 2.42 Å) and ligand-metal-ligand angles (~87.5°). Thermal parameters and absorption corrections ensure structural accuracy .
Q. What spectroscopic techniques are suitable for characterizing ligand exchange kinetics in tetraamminegold(III)?
UV-Vis spectrophotometry tracks absorbance changes during ligand substitution. For example, bromide-chloride interchange in acidic media can be monitored at 300–400 nm. Activation parameters (ΔH‡, ΔS‡) are derived from temperature-dependent rate constants using the Eyring equation .
Advanced Research Questions
Q. How do ligand exchange rates in tetraamminegold(III) compare to analogous palladium(II) complexes, and what mechanistic insights does this provide?
Tetraamminegold(III) exhibits faster ligand exchange than isoelectronic Pd(II) complexes (e.g., k ≈ 10³ M⁻¹s⁻¹ for Au vs. 10² M⁻¹s⁻¹ for Pd). Linear free-energy relationships (LFERs) reveal a higher bond-breaking contribution in Pd, attributed to stronger d⁸ orbital stabilization in Au(III). Comparative studies require stopped-flow kinetics and DFT modeling .
Q. What strategies resolve contradictions in reported stability constants for tetraamminegold(III) complexes under varying pH conditions?
Discrepancies arise from hydrolysis competing with ligand substitution. Use pH-stat titrations with ionic strength buffers (e.g., NaNO₃) to standardize conditions. Validate data via cyclic voltammetry, correlating redox potentials with speciation diagrams .
Q. How can computational methods complement experimental data in predicting tetraamminegold(III) reactivity?
Density Functional Theory (DFT) optimizes geometries and calculates activation barriers for ligand substitution pathways. Compare computed IR spectra (e.g., Au-N stretching modes) with experimental data to validate transition states. Software like ORCA or Gaussian with relativistic pseudopotentials accounts for Au’s heavy-atom effects .
Q. What role does tetraamminegold(III) play in catalytic applications, and how is its activity quantified?
Au/C catalysts derived from tetraamminegold(III) precursors show activity in low-temperature CO oxidation. Characterize using X-ray absorption spectroscopy (XAS) to monitor Au oxidation states and EXAFS for coordination environment analysis. Turnover frequencies (TOFs) are measured via gas chromatography under controlled O₂/CO flows .
Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility of tetraamminegold(III) synthesis?
Q. What statistical approaches are recommended for analyzing conflicting kinetic data in ligand substitution studies?
Apply multivariate regression to identify outliers. Use Akaike Information Criterion (AIC) to compare competing kinetic models (e.g., associative vs. dissociative mechanisms). Report confidence intervals for activation parameters .
Q. How can crystallographic data for tetraamminegold(III) complexes be validated against literature standards?
Cross-check CIF files with the Cambridge Structural Database (CSD). Validate bond lengths/angles using Mercury software. Report R-factors and residual electron density maps to affirm structural reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
